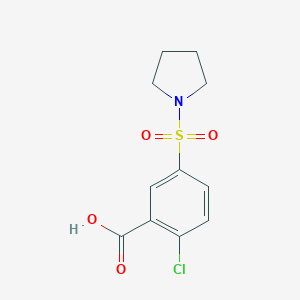

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Descripción

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a pyrrolidine sulfonyl group at the 5-position. This structural motif confers unique physicochemical properties, such as enhanced hydrogen bonding capacity (via the sulfonyl group) and moderate hydrophobicity (from the pyrrolidine ring).

Propiedades

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUWNNIOERGNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366632 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-98-2, 151104-21-1 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Steps

-

Diazotization : Treatment of 2-amino-5-sulfamoylbenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate.

-

Chlorination : The diazonium salt is decomposed in the presence of cuprous chloride (CuCl), replacing the amino group with chlorine to yield 2-chloro-5-sulfamoylbenzoic acid.

Key Parameters

-

Temperature : Maintaining temperatures below 5°C during diazotization prevents premature decomposition.

-

Acid Concentration : Excess HCl (36%) ensures protonation of the amine and stabilizes the diazonium intermediate.

Table 1: Diazotization-Chlorination Yields

Sulfonylation with Pyrrolidine via Sulfonyl Chloride Intermediate

The pyrrolidin-1-ylsulfonyl group at position 5 is introduced via nucleophilic substitution of a sulfonyl chloride intermediate. This method adapts protocols from iodination and ester hydrolysis.

Synthesis of 5-Sulfonyl Chloride Intermediate

Coupling with Pyrrolidine

The sulfonyl chloride reacts with pyrrolidine in dichloromethane (DCM) at 25°C, forming the sulfonamide bond.

Table 2: Sulfonylation Efficiency

Alternative Synthesis via Iodination and Functional Group Interconversion

A patent describing the preparation of 2-chloro-5-iodobenzoic acid provides a template for adapting halogenation strategies to sulfonylation.

Iodination as a Precursor to Sulfonylation

-

Iodination : Methyl 2-aminobenzoate is iodinated using potassium iodide (KI) and iodate (KIO₃) in acetic acid, yielding methyl 2-amino-5-iodobenzoate.

-

Ester Hydrolysis : The ester is saponified with sodium hydroxide (NaOH) to produce 2-amino-5-iodobenzoic acid.

-

Sulfonylation : The iodine substituent is displaced via nucleophilic aromatic substitution with a sulfonyl chloride.

Table 3: Iodination-Sulfonylation Pathway

Optimization of Reaction Conditions for High Yield and Purity

Experimental data from photochemical reactions highlight the role of solvent systems and catalysts in optimizing sulfonylation.

Solvent and Base Selection

-

Solvent : A 1:1 mixture of trifluorotoluene (PhCF₃) and tert-butanol (t-BuOH) enhances solubility of intermediates.

-

Base : Triethylamine (Et₃N) neutralizes HCl generated during sulfonyl chloride formation, preventing side reactions.

Table 4: Solvent Impact on Reaction Efficiency

Comparative Analysis of Synthetic Routes

Yield and Scalability

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 4 on the benzene ring are activated for nucleophilic substitution due to electron-withdrawing effects from the sulfonamide and carboxylic acid groups. Key findings include:

-

Ammonia/Amine Substitution : Reaction with amines (e.g., methylamine, hydrazine) under reflux conditions displaces chlorine, forming aryl amines. For example, coupling with 2-phenylethylamine yields derivatives with modified biological activity .

-

Alkoxy Substitution : Methoxy or ethoxy groups can replace chlorine using alkoxide nucleophiles in polar aprotic solvents (e.g., DMSO) .

| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorine displacement | Methylamine | Reflux in ethanol | Aryl amine | 70–85% | |

| Methoxylation | Sodium methoxide | DMSO, 80°C | 2-Methoxy derivative | ~65% |

Acid-Base Reactions and Esterification

The carboxylic acid group undergoes typical acid-base and derivatization reactions:

-

Salt Formation : Reacts with inorganic bases (e.g., NaOH, K₂CO₃) to form water-soluble salts .

-

Esterification : Treatment with alcohols (e.g., methanol, ethanol) under acidic or coupling agents (e.g., CDI) produces esters. For instance, methyl ester formation enhances solubility for further modifications .

| Reaction | Reagent | Conditions | Application | Reference |

|---|---|---|---|---|

| Salt formation | NaOH | Aqueous solution | Improved bioavailability | |

| Esterification | Methanol/H₂SO₄ | Reflux, 12h | Intermediate for amide coupling |

Sulfonamide Group Modifications

The pyrrolidine sulfonamide moiety enables targeted modifications:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, methylation at the sulfonamide nitrogen alters electronic properties and biological activity .

-

Cyclization : Forms five-membered heterocycles (e.g., thiazoles) via Hantzsch synthesis when treated with α-bromoketones .

| Modification | Reagent | Product | Biological Impact | Reference |

|---|---|---|---|---|

| N-Methylation | Methyl iodide | N-Methyl sulfonamide | Reduced solubility | |

| Thiazole formation | α-Bromoketone | Thiazole derivative | Enhanced kinase inhibition |

Metal Coordination Chemistry

The carboxylic acid and sulfonamide groups act as ligands for metal ions, forming stable complexes:

-

Copper(II) Complexes : Coordinate via oxygen and nitrogen atoms, adopting distorted square-pyramidal geometries .

-

Manganese(II) Complexes : Exhibit octahedral geometries with enhanced antitumor activity compared to the free ligand .

| Metal Ion | Coordination Sites | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Carboxylic O, sulfonamide N | Square-pyramidal | Catalytic studies | |

| Mn(II) | Carboxylic O, phenanthroline N | Octahedral | Anticancer agents |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H14ClN1O3S

- Molecular Weight : 273.75 g/mol

- CAS Number : 151104-21-1

The compound features a chloro group and a pyrrolidine sulfonyl moiety, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has been identified as a potential lead compound in drug development, particularly for its ability to modulate various biological pathways. Key areas of investigation include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for treating mood disorders .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes the impact of structural modifications on its activity:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Substitution | Enhances binding affinity to target enzymes |

| Pyrrolidine Sulfonyl Group | Essential for maintaining biological activity |

| Benzoic Acid Backbone | Provides structural stability |

Anticancer Research

Preliminary studies have shown that derivatives of this compound may possess anticancer activity against several cell lines. For example, compounds with similar structures have demonstrated efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, suggesting a potential role in cancer therapy through mechanisms involving apoptosis induction .

Case Study 1: Antidepressant Activity

A study highlighted the antidepressant-like effects of indole derivatives, including those structurally related to this compound. The mechanism was attributed to MAO inhibition and subsequent increases in serotonin levels in animal models .

Case Study 2: Neuroprotective Effects

Research has indicated that similar compounds can protect neuronal cells from oxidative stress. This suggests that this compound could be further explored for its neuroprotective capabilities in conditions such as Alzheimer's disease .

Case Study 3: Anticancer Properties

Studies have reported that related compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism by which 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

Protein Interaction: It can interact with proteins, altering their function or stability, which is useful in studying protein dynamics and interactions.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Observations:

- Substituent Effects: The pyrrolidine sulfonyl group in the target compound balances hydrophilicity (sulfonyl) and hydrophobicity (pyrrolidine), influencing solubility and membrane permeability . Bromine substitution () increases molecular weight and may alter electronic properties, affecting reactivity and toxicity .

- Biological Activity: Tibric acid’s peroxisome proliferation activity suggests the target compound could share lipid-lowering effects, but the pyrrolidine sulfonyl group may reduce metabolic stability compared to piperidino .

Physicochemical and Toxicological Properties

Table 2: Property Comparison

*Estimated based on substituent contributions.

Key Insights:

- Extraction Behavior : The sulfonyl group likely increases the distribution coefficient ($m$), enabling efficient liquid membrane extraction, as seen in benzoic acid derivatives .

- Toxicity : QSTR models () suggest that molecular connectivity indices ($0JA$, $1JA$) are critical for toxicity. Bromine’s larger atomic size may increase these indices, leading to higher predicted toxicity compared to chlorine .

Actividad Biológica

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as an enzyme inhibitor and its applications in various biological studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₂ClN₁O₄S

- Molecular Weight : 289.73 g/mol

- Structural Characteristics : The compound features a chloro group and a pyrrolidine ring, which contribute to its unique biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate access. This mechanism is crucial in therapeutic contexts where modulation of enzyme activity is desired.

- Protein Interaction : The compound can alter protein functions through interaction, which is valuable in studying protein dynamics and cellular pathways .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes, particularly:

- Lysine-specific demethylase 1 (LSD1) : It has been shown to inhibit LSD1 with a Kd value of less than 10 nM, making it one of the most potent reversible inhibitors reported .

Cytotoxicity and Selectivity

Studies have demonstrated that this compound has relatively low cytotoxicity while maintaining high potency against target enzymes. This characteristic makes it an attractive candidate for drug development aimed at conditions such as cancer and inflammatory diseases .

Case Study 1: Inhibitory Effects on LSD1

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their inhibitory activity against LSD1. The findings revealed:

- Potency : The synthesized compounds exhibited enhanced potency compared to earlier derivatives.

- Bioavailability : Moderate bioavailability was noted in animal models, suggesting potential for further development into therapeutic agents .

Case Study 2: Biochemical Assays

The compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its effectiveness in these studies highlights its utility in drug discovery and development processes .

Comparative Analysis with Similar Compounds

| Compound Name | Kd Value (nM) | Biological Activity |

|---|---|---|

| This compound | <10 | Potent LSD1 inhibitor |

| 2-Chloro-5-(morpholin-1-ylsulfonyl)benzoic acid | >100 | Weaker enzyme inhibition |

| 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid | <50 | Moderate inhibitor |

This table illustrates the superior inhibitory potential of this compound compared to similar compounds, emphasizing its unique role in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, and what reagents are critical for its preparation?

The synthesis typically involves sulfonylation of a benzoic acid derivative. A key step is the reaction of 2-chloro-5-chlorosulfonyl-benzoic acid with pyrrolidine under basic conditions to form the sulfonamide bond. Reagents such as chlorosulfonic acid (for introducing the sulfonyl chloride group) and anhydrous solvents (e.g., dichloromethane) are critical. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid side reactions like over-sulfonation .

Example Protocol :

- Dissolve 2-chloro-5-chlorosulfonyl-benzoic acid in dry DCM.

- Add pyrrolidine dropwise under nitrogen at 0°C.

- Stir at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.

Q. How can purity be ensured during purification, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective for purity assessment. Recrystallization using ethanol/water mixtures (as described in synthesis protocols) yields >95% purity. Melting point determination (expected range: 280–290°C) and NMR spectroscopy (e.g., absence of residual solvent peaks) are essential for validation .

Q. What safety precautions are necessary when handling this compound?

Due to its sulfonamide group and potential irritancy:

- Use nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of fine particulates.

- Store at -20°C under argon to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural characterization?

Discrepancies in NMR (e.g., multiplets in aromatic regions) may arise from tautomerism or residual solvents. Strategies include:

Q. How do reaction conditions influence sulfonylation efficiency, and how can yields be optimized?

Yield fluctuations often stem from moisture sensitivity or incomplete sulfonyl chloride formation. Optimization approaches:

- Dry conditions : Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Catalyst screening : Aluminum chloride (AlCl₃) can enhance electrophilic substitution in chlorosulfonation steps .

- Design of Experiments (DoE) : Vary temperature (0–25°C), solvent polarity, and base (e.g., pyridine vs. triethylamine) to identify optimal parameters.

Q. What methodologies are suitable for studying its potential as a drug impurity or bioactive agent?

- HPLC-MS/MS : Quantify trace impurities in pharmaceutical matrices using validated methods (e.g., limit of detection <0.1%) .

- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide moiety’s known bioactivity.

- Stability studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-UV .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points across literature be addressed?

Variations in melting points (e.g., 287–293°C in some sources vs. 280–290°C in others) may result from polymorphic forms or impurities. Recommendations:

Q. Why do synthetic yields vary between laboratories, and how can reproducibility be improved?

Yield differences often relate to reagent quality (e.g., chlorosulfonic acid purity) or reaction scale. Standardize protocols by:

- Pre-drying solvents and reagents (e.g., molecular sieves for amines).

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.